2-Amino-3-(2-cyanophenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2. It is a non-proteinogenic amino acid analogue, meaning it is not incorporated into proteins but has significant applications in scientific research and industry. The compound is characterized by the presence of an amino group, a cyanophenyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-cyanophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyanobenzaldehyde and glycine.
Condensation Reaction: The initial step involves a condensation reaction between 2-cyanobenzaldehyde and glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve selective reduction of intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted amino acids.
Scientific Research Applications
2-Amino-3-(2-cyanophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-cyanophenyl)propanoic acid
- 2-Amino-3-(4-cyanophenyl)propanoic acid
Comparison
2-Amino-3-(2-cyanophenyl)propanoic acid is unique due to the position of the cyanophenyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-amino-3-(2-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619173 |
Source
|
Record name | 2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-40-3 |
Source
|
Record name | 2-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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